molecular formula C14H12BrFN4O2 B15010658 8-bromo-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-bromo-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15010658
M. Wt: 367.17 g/mol
InChI Key: AHCPQKBIDHCVSJ-UHFFFAOYSA-N
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Description

8-BROMO-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a purine core The purine core is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

The synthesis of 8-BROMO-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be achieved through several synthetic routes. One common method involves the bromination of a suitable purine precursor, followed by the introduction of the fluorophenylmethyl group. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a solvent like dichloromethane. The fluorophenylmethyl group can be introduced through a nucleophilic substitution reaction using a fluorophenylmethyl halide and a base, such as potassium carbonate, in an appropriate solvent.

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

8-BROMO-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can be achieved using reagents like sodium azide or thiourea.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds. This typically involves the use of palladium catalysts and boronic acids.

Scientific Research Applications

8-BROMO-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its structural similarity to biologically active purines. It may exhibit antiviral, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

    Biological Research: The compound can be used as a molecular probe to study purine metabolism and signaling pathways in biological systems.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 8-BROMO-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase. This inhibition can lead to the accumulation of purine metabolites, affecting cellular processes and signaling pathways. Additionally, the compound may interact with nucleic acids, influencing DNA and RNA synthesis and function.

Comparison with Similar Compounds

8-BROMO-1-[(2-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:

    Caffeine: A well-known purine derivative with stimulant properties. Unlike caffeine, the compound has additional bromine and fluorine substituents, which may confer different biological activities.

    Theophylline: Another purine derivative used as a bronchodilator. The presence of the fluorophenylmethyl group in the compound may result in distinct pharmacological effects compared to theophylline.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase. The compound’s unique substituents may provide different inhibitory profiles and therapeutic applications.

Properties

Molecular Formula

C14H12BrFN4O2

Molecular Weight

367.17 g/mol

IUPAC Name

8-bromo-1-[(2-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H12BrFN4O2/c1-18-10-11(17-13(18)15)19(2)14(22)20(12(10)21)7-8-5-3-4-6-9(8)16/h3-6H,7H2,1-2H3

InChI Key

AHCPQKBIDHCVSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3F)C

Origin of Product

United States

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